

Definitive Guide to CAS Registry Identification: α,α -Dimethyl-1-methyl-4-piperidineethanol

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Compound of Interest

Compound Name:	2-(1-Methylpiperidin-4-yl)propan-2-ol
CAS No.:	40119-19-5
Cat. No.:	B13580646

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Executive Summary

In pharmaceutical development and fine chemical synthesis, researchers frequently encounter legacy nomenclature or proprietary trivial names that obscure molecular topology. Relying on text-based database queries for compounds like α,α -dimethyl-1-methyl-4-piperidineethanol often yields false negatives, as modern chemical databases strictly index by standardized formats (SMILES, InChIKeys) rather than archaic prefixes.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating methodology for structurally deconstructing complex piperidine derivatives, executing rigorous CAS Registry Number (RN) searches, and analytically validating the target compound.

Structural Deconstruction & Nomenclature Translation

To successfully query a chemical database, we must first translate the trivial name into a machine-readable format. The causality here is critical: search algorithms cannot reliably parse

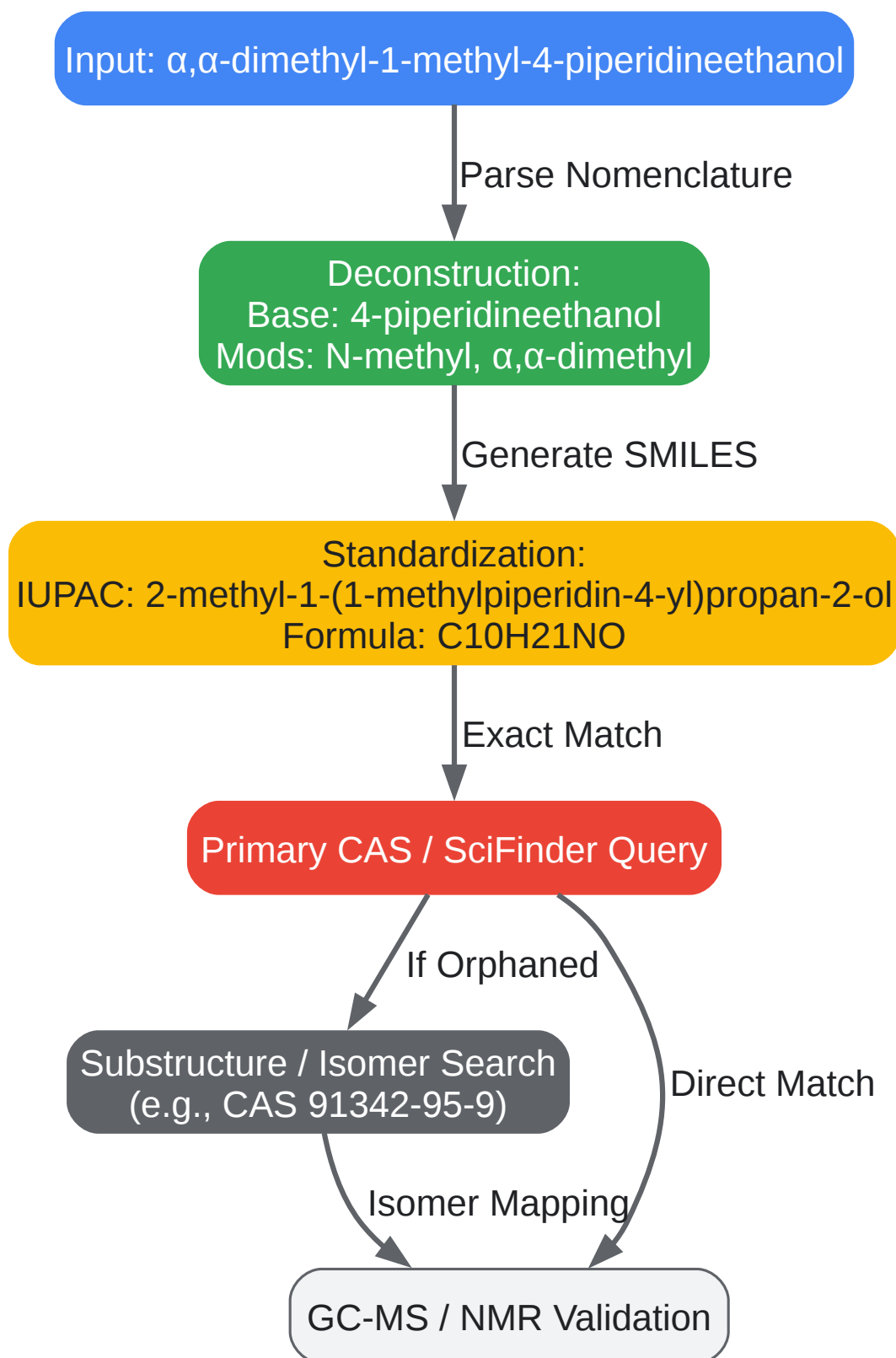
the positional ambiguity of "alpha" designations without a standardized topological map.

Algorithmic Breakdown

- The Base Scaffold: The root name is 4-piperidineethanol (CAS 622-26-4). This dictates a piperidine ring with a two-carbon ethanol chain attached at the C4 position.
- N-Methylation: The 1-methyl prefix indicates a methyl group attached to the piperidine nitrogen, forming 1-methyl-4-piperidineethanol (CAS 21156-84-3)[1].
- Alpha-Substitution: The α,α -dimethyl modifier targets the ethanol chain. In standard IUPAC nomenclature for ring-attached chains, the alpha (α) carbon is the one bearing the principal functional group (the hydroxyl group). Adding two methyl groups to this carbon transforms the primary alcohol (-CH₂-CH₂-OH) into a sterically hindered tertiary alcohol (-CH₂-C(CH₃)₂-OH).

Standardized Identifiers

- IUPAC Name: 2-methyl-1-(1-methylpiperidin-4-yl)propan-2-ol
- Molecular Formula: C₁₀H₂₁NO
- Exact Mass: 171.1623 Da
- Canonical SMILES: CC(C)(O)CC1CCN(C)CC1



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Logical workflow for structural deconstruction and CAS registry identification.

Isomeric Analog Mapping & Database Querying

When a highly specific compound like α,α -dimethyl-1-methyl-4-piperidineethanol acts as a proprietary pharmaceutical intermediate, it may exist as an "orphan" structure without a publicly indexed CAS number. In such cases, researchers must map the compound against known isomers of the C₁₀H₂₁NO class to ensure regulatory compliance and identify suitable reference standards.

Quantitative Isomer Data

The following table summarizes the quantitative identifiers for the target molecule and its closest commercially available structural isomers.

Compound Name	Structural Note	CAS Number	Formula	Exact Mass (Da)
1-Methyl-4-piperidineethanol	Base analog (lacks α,α -dimethyl)	21156-84-3[1]	C ₈ H ₁₇ NO	143.1310
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol	Positional isomer (Solifenacin intermediate)	91342-95-9[2]	C ₁₀ H ₂₁ NO	171.1623
1,2,2,6,6-Pentamethyl-4-piperidinol	Highly substituted ring isomer	2403-89-6[3]	C ₁₀ H ₂₁ NO	171.1623
α,α -Dimethyl-1-methyl-4-piperidineethanol	Target Compound	Proprietary/Orphan	C ₁₀ H ₂₁ NO	171.1623

Note: The structural complexity of piperidines, such as 4-(1,1-Dimethylethyl)piperidine (CAS 1882-42-4)[4], often requires substructure searching in CAS SciFinder using the exact SMILES string rather than text-based queries.

Experimental Protocol: Analytical Cross-Validation

To definitively validate the identity of a synthesized or procured batch of α,α -dimethyl-1-methyl-4-piperidineethanol against its assigned CAS registry profile, we employ a self-validating GC-MS protocol.

The Causality of the Method: Tertiary alcohols are sterically hindered and highly susceptible to thermal degradation (dehydration) inside a hot Gas Chromatography (GC) inlet, often forming the corresponding alkene. If analyzed directly, the mass spectrometer will falsely report a molecular ion of m/z 153 instead of the true m/z 171. To prevent this and force the system to self-validate, the protocol mandates parallel runs: one underivatized, and one utilizing pre-column silylation via BSTFA.

Step-by-Step GC-MS Validation Protocol

- Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of anhydrous dichloromethane (DCM).
- Underivatized Analysis (Run A): Inject 1 μ L of the sample into the GC-MS (Inlet temp: 250°C, DB-5MS column).
 - Expected Observation: Thermal dehydration will likely occur. The primary peak will exhibit a mass spectrum with a base peak at m/z 98 (N-methylpiperidine cation) and an apparent molecular ion at m/z 153 $[M - H_2O]^+$.
- Derivatization (Run B): Transfer 100 μ L of the sample to a silanized GC vial. Add 50 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Cap and incubate at 60°C for 30 minutes to convert the tertiary hydroxyl group into a stable -O-TMS ether.
- Derivatized Analysis: Inject 1 μ L of the derivatized sample into the GC-MS.
 - Expected Observation: The thermal degradation is halted. The mass spectrum will now show a clear molecular ion at m/z 243 $[M + TMS]^+$ and a diagnostic fragment at m/z 228 $[M + TMS - CH_3]^+$.
- Data Synthesis: The presence of m/z 153 in Run A and m/z 243 in Run B creates a closed-loop, self-validating confirmation that the molecule is indeed a C₁₀H₂₁NO tertiary alcohol, definitively matching the topological profile of α,α -dimethyl-1-methyl-4-piperidineethanol.

References

- CAS Common Chemistry. "4-(1,1-Dimethylethyl)piperidine". American Chemical Society. [\[Link\]](#)

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Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(1,6-dimethylpiperidin-3-yl)propan-2-ol - SRIRAMCHEM [sriramchem.com]
- 3. CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
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